Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate typically involves the cyclodehydration of N-(2-oxo-2-phenylethyl) acetamide in the presence of sulfuric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazoles.
Scientific Research Applications
Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate: Similar structure but with a chlorine substituent.
2-Methyl-5-phenyloxazole: Lacks the carboxylate group, leading to different chemical properties.
Uniqueness
Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCRXAFDRRPINE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391323 |
Source
|
Record name | methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818909 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22260-83-9 |
Source
|
Record name | methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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